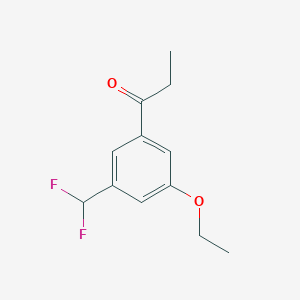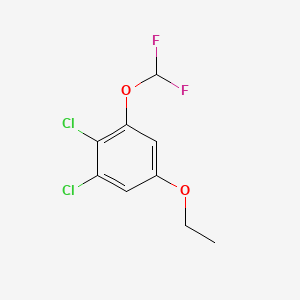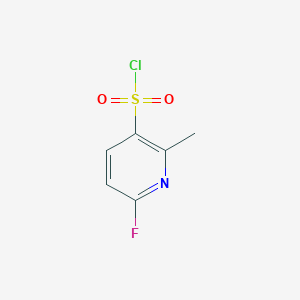
6-Fluoro-2-methylpyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.62 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-fluoro-2-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of the fluorine atom can influence the reactivity of the pyridine ring in such reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but general oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
6-Fluoro-2-methylpyridine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylpyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into organic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylpyridine-3-sulfonyl chloride: Similar in structure but with different positional isomerism.
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
6-Fluoro-2-methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a sulfonyl chloride group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H5ClFNO2S |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
6-fluoro-2-methylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-5(12(7,10)11)2-3-6(8)9-4/h2-3H,1H3 |
InChI Key |
GZTWZZAGIPKFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


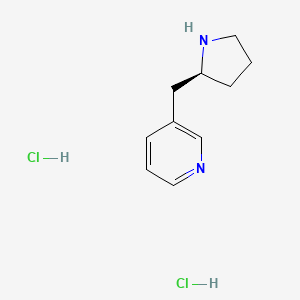
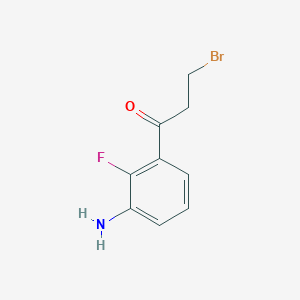
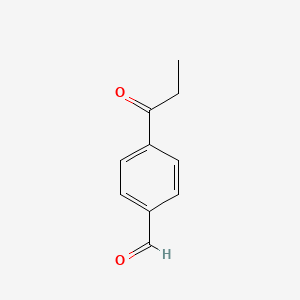
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)
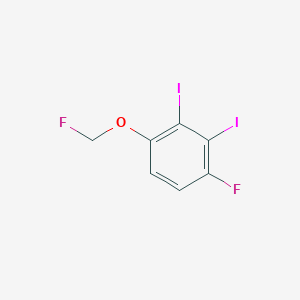

![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)

![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)


